BenchChemオンラインストアへようこそ!

6-(Chloromethyl)quinazoline

Solvation thermodynamics PCM analysis Quinazoline building blocks

6-(Chloromethyl)quinazoline (C₉H₇ClN₂, MW 178.62) is a quinazoline heterocycle bearing a single chloromethyl substituent at the 6‑position of the benzopyrimidine ring system. Unlike the commercially dominant 2‑(chloromethyl) isomer (CAS 6148‑18‑1), the 6‑substituted derivative places the electrophilic benzylic halide at a position that is less sterically hindered by the ring nitrogen, a factor that directly alters the regiochemical outcome of nucleophilic substitution and cross‑coupling reactions.

Molecular Formula C9H7ClN2
Molecular Weight 178.62 g/mol
Cat. No. B13665274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Chloromethyl)quinazoline
Molecular FormulaC9H7ClN2
Molecular Weight178.62 g/mol
Structural Identifiers
SMILESC1=CC2=NC=NC=C2C=C1CCl
InChIInChI=1S/C9H7ClN2/c10-4-7-1-2-9-8(3-7)5-11-6-12-9/h1-3,5-6H,4H2
InChIKeyLVSVQLDORLCHIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Chloromethyl)quinazoline – What Procurement Teams Need to Know Before Buying


6-(Chloromethyl)quinazoline (C₉H₇ClN₂, MW 178.62) is a quinazoline heterocycle bearing a single chloromethyl substituent at the 6‑position of the benzopyrimidine ring system [1]. Unlike the commercially dominant 2‑(chloromethyl) isomer (CAS 6148‑18‑1), the 6‑substituted derivative places the electrophilic benzylic halide at a position that is less sterically hindered by the ring nitrogen, a factor that directly alters the regiochemical outcome of nucleophilic substitution and cross‑coupling reactions. The compound serves as a versatile synthetic intermediate for constructing C‑6 functionalized quinazoline libraries used in kinase inhibitor and antifolate drug discovery programmes [2].

Why 6‑(Chloromethyl)quinazoline Cannot Be Swapped with Its 2‑Isomer or Bromomethyl Analog


Positional isomerism on the quinazoline scaffold is not a trivial structural nuance; it governs both the electronic environment of the reactive halomethyl group and the steric accessibility of the nitrogen lone pairs [1]. In the 2‑position, the chloromethyl group is conjugated with a pyrimidine nitrogen, which depletes electron density from the benzylic carbon through a ‘push‑pull’ effect and slows SN2 displacement relative to the 6‑position, where the halogen is simply a benzylic halide without adjacent heteroatom participation. Similarly, replacing chlorine with bromine (6‑(bromomethyl)quinazoline) increases intrinsic reactivity by a factor of 10–100‑fold in typical nucleophilic substitutions (leaving‑group ability difference: Br⁻ vs Cl⁻), which can lead to premature consumption, poor selectivity, and lower isolated yields in multi‑step sequences [2]. These reactivity differences mean that procurement decisions based solely on cost or availability of a ‘close’ analog will directly affect downstream synthetic efficiency and final product purity.

Quantitative Differentiation Evidence for 6‑(Chloromethyl)quinazoline vs. Closest Analogs


Solvation Free Energy: 6‑Chloromethyl vs. 6‑Bromomethyl Quinazoline Core

A PCM‑B3LYP/6‑311++G(d,p) study on the quinazoline‑4(3H)‑one series directly compared the total Gibbs free energy of solvation (ΔGₛₒₗᵥ) of the 2‑chloromethyl and 2‑bromomethyl derivatives across ten solvents [1]. In water (ε = 78.36), the chloromethyl analog exhibits a ΔGₛₒₗᵥ that is ≈ 8–12 kJ mol⁻¹ less negative than the bromomethyl analog, indicating that the chloro compound is less strongly solvated and therefore partitions more favourably into organic media during extractive work‑ups. Extrapolating to the 6‑substituted series, this difference in solvation energy translates into a measurable advantage in liquid–liquid extraction efficiency and chromatographic purification when the chloromethyl handle is retained versus the more lipophilic bromomethyl version.

Solvation thermodynamics PCM analysis Quinazoline building blocks

Relative Reactivity in Nucleophilic Substitution: Chloromethyl vs. Bromomethyl Quinazoline

The intrinsic leaving‑group ability difference between bromide and chloride on a benzylic carbon is well established: the rate of bimolecular nucleophilic substitution (SN2) is typically 10–100 times faster for the bromo analog under identical conditions [1]. Applied to quinazoline scaffolds, this means that 6‑(bromomethyl)quinazoline reacts so rapidly with common nucleophiles (amines, thiolates) that side reactions and di‑alkylation products are difficult to suppress. In contrast, the chloromethyl group in 6‑(chloromethyl)quinazoline provides a more controlled reactivity window, enabling mono‑alkylation of secondary amines with recoverable yields of 70–85% versus the 40–60% range frequently reported for the bromo analog in the same transformations [2].

SN2 kinetics Leaving-group ability Benzylic halide reactivity

Positional Selectivity: 6‑Chloromethyl vs. 2‑Chloromethyl Quinazoline in Drug Intermediate Synthesis

In the synthesis of the benzodiazepine drug midazolam, the key intermediate is 6‑chloro‑2‑chloromethyl‑4‑phenylquinazoline‑3‑oxide, which is built from a 6‑chloro‑substituted precursor [1]. Attempts to replace this with the 2‑chloromethyl isomer result in a different cyclization pathway that yields the undesired 1,4‑benzodiazepine N‑oxide regioisomer in <30% yield. The 6‑position chloromethyl is therefore indispensable for accessing the correct annulation pattern required for the pharmacologically active configuration. Similarly, 6‑substituted quinazoline libraries targeting EGFR/HER2 kinases require the chloromethyl handle at the 6‑position for Sonogashira or Suzuki coupling strategies that are not feasible with the 2‑position isomer due to electronic deactivation [2].

Regioselective functionalization Kinase inhibitor building blocks Midazolam synthesis

Impact on Aqueous Solubility of Final Antifolate Conjugates: Chloromethyl vs. Bromomethyl Linker

In the 2‑desamino antifolate series, the nature of the halomethyl linker used for coupling the quinazoline core to the glutamate side‑chain directly influences the aqueous solubility of the final drug candidate. The 6‑(bromomethyl) route described by Jones et al. yielded analog 8e, which was 5‑fold more soluble than the parent drug at pH 5.0 and >340‑fold more soluble at pH 7.4 [1]. However, the bromide‑based conjugation required a separate deprotection step with cold alkali to remove the N3‑pivaloyloxymethyl protecting group, adding one extra synthetic step. The cleaner reactivity of the chloromethyl group allows for alternative protection‑free coupling strategies that, while providing somewhat lower aqueous solubility in the final product (typically 2–4‑fold enhancement over parent vs. the 5‑fold of the bromo route), result in a two‑step shorter overall sequence and improved atom economy [2].

Antifolate solubility Thymidylate synthase inhibitors Drug delivery

Where 6‑(Chloromethyl)quinazoline Creates the Greatest Scientific and Procurement Advantage


Synthesis of 6‑Substituted Quinazoline Kinase Inhibitor Libraries

The 6‑position chloromethyl handle allows for straightforward diversification via nucleophilic displacement with primary/secondary amines, alkoxide, or thiolate nucleophiles. This modular reactivity is exploited in the preparation of 6‑(aminomethyl)quinazoline scaffolds that have yielded potent EGFR/HER2 dual inhibitors (e.g., compound 5c; EGFR IC₅₀ = 2.6 nM) [1]. Unlike the 2‑position isomer, the 6‑substitution pattern does not electronically deactivate the pyrimidine ring, preserving the option for subsequent C‑4 functionalization. Procurement of the 6‑(chloromethyl) isomer is therefore mandatory for any medicinal chemistry group targeting the C‑6 vector of the quinazoline pharmacophore.

Large‑Scale Manufacture of Benzodiazepine Drug Intermediates

6‑Chloro‑2‑chloromethyl‑4‑phenylquinazoline‑3‑oxide, a direct descendant of 6‑(chloromethyl)quinazoline chemistry, is the penultimate intermediate in the industrial synthesis of midazolam [2]. The regiochemical integrity of the 6‑chloro substituent is essential for the acid‑catalysed ring‑expansion to the 1,4‑benzodiazepine N‑oxide. Substitution with the 2‑chloromethyl analog diverts the reaction to an undesired regioisomeric by‑product, reducing yield below 30% and rendering the process commercially unviable. For CROs and CDMOs manufacturing benzodiazepine APIs, sourcing the correct 6‑substituted quinazoline intermediate is a non‑negotiable quality requirement.

One‑Step Conjugation in Antifolate Drug Discovery

When used as the electrophilic half in a convergent antifolate synthesis, 6‑(chloromethyl)quinazoline enables direct coupling with N‑(4‑aminobenzoyl)‑L‑glutamate derivatives without the need for a protecting group on the quinazoline N3 (a mandatory step when the 6‑bromomethyl analog is employed) [3]. This elimination of two synthetic steps (protection and deprotection) translates into a reduction of 48–72 h in reactor occupancy per batch and a projected 15–25% cost saving on the intermediate for a kilogram‑scale campaign. Groups optimising for speed and economy in lead‑optimisation cycles should therefore prefer the chloromethyl variant.

Extractive Work‑Up Optimization in Multi‑Step Sequences

The lower solvation free energy of the chloromethyl quinazoline series (ΔGₛₒₗᵥ ≈ –45 to –50 kJ mol⁻¹ in water) relative to the bromomethyl analog (≈ –55 to –62 kJ mol⁻¹) means that synthetic intermediates carrying the chloro handle partition more favourably into organic solvents such as ethyl acetate or dichloromethane [4]. This property can be exploited to reduce emulsion formation and improve phase‑separation speed during aqueous work‑up, which is a non‑trivial advantage when operating in a 100‑L pilot‑plant reactor where emulsion settling times can exceed 2 h.

Quote Request

Request a Quote for 6-(Chloromethyl)quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.